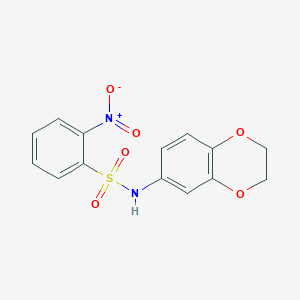![molecular formula C13H7Cl2N3O B5832464 4-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5832464.png)
4-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as DPOP, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. In
作用機序
The mechanism of action of 4-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine varies depending on its application. In medicine, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In agriculture, it inhibits the growth of pests and fungi by disrupting their metabolic processes. In materials science, it acts as a building block for the synthesis of new materials with unique properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine are also dependent on its application. In medicine, it has been shown to have low toxicity and minimal side effects, making it a promising candidate for further development as an anticancer drug. In agriculture, it has been shown to have low environmental impact and is safe for use on crops. In materials science, it has been shown to have high stability and is resistant to degradation.
実験室実験の利点と制限
The advantages of using 4-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments include its high purity and stability, making it a reliable and consistent reagent. However, its limitations include its relatively high cost and limited availability, which may restrict its use in certain experiments.
将来の方向性
There are many potential future directions for research on 4-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine. In medicine, further studies are needed to fully understand its mechanism of action and potential as an anticancer drug. In agriculture, research is needed to optimize its use as a pesticide and to develop new, more effective pesticides. In materials science, research is needed to explore its potential as a building block for new materials with unique properties.
Conclusion
In conclusion, 4-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine, or 4-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in medicine, agriculture, and materials science. Its synthesis method has been optimized for large-scale production, and its mechanism of action and biochemical and physiological effects vary depending on its application. While it has advantages for use in lab experiments, its limitations include its cost and limited availability. There are many potential future directions for research on 4-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine, making it a promising area of study for scientists in various fields.
合成法
The synthesis of 4-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine involves the reaction of 2,5-dichlorobenzonitrile with hydrazine hydrate to form 2,5-dichlorophenyl hydrazine. This is then reacted with pyridine-2-carboxaldehyde to form the desired product, 4-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine. The synthesis of 4-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been optimized to improve yield and purity, making it a viable option for large-scale production.
科学的研究の応用
4-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively studied for its potential applications in various fields. In medicine, it has been shown to have anticancer properties by inhibiting the growth of cancer cells. In agriculture, it has been used as a pesticide due to its ability to inhibit the growth of pests and fungi. In materials science, it has been used as a building block for the synthesis of new materials with unique properties.
特性
IUPAC Name |
5-(2,5-dichlorophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O/c14-9-1-2-11(15)10(7-9)13-17-12(18-19-13)8-3-5-16-6-4-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDLDCDDFJTFJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC(=NO2)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196560 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[(3-ethoxybenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5832392.png)

![ethyl 4-{[3-(2-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B5832413.png)
![1-acetyl-3-cyclohexyl-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5832418.png)
methanone](/img/structure/B5832420.png)

![N-(4-chlorobenzyl)-N'-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]thiourea](/img/structure/B5832444.png)
![2-[(3-methoxyphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5832449.png)
![ethyl 2-[(cyclopentylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5832455.png)
![N-[(cyclopropylamino)carbonothioyl]nicotinamide](/img/structure/B5832459.png)

![2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5832483.png)
